Haloperidol-d4

Beschreibung

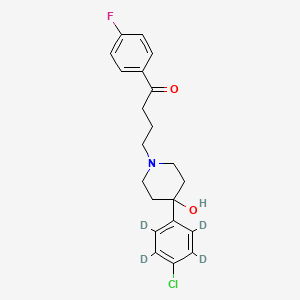

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-[4-(4-chloro-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23ClFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNEPOXFFQSENCJ-KDWZCNHSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CCCC(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23ClFNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80661996 |

Source

|

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

379.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189986-59-1 |

Source

|

| Record name | 4-{4-[4-Chloro(~2~H_4_)phenyl]-4-hydroxypiperidin-1-yl}-1-(4-fluorophenyl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80661996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1189986-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is Haloperidol-d4 and its primary use in research?

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Haloperidol-d4, its fundamental properties, and its critical role as an internal standard in the quantitative analysis of the antipsychotic drug Haloperidol. This document details its primary application in research, particularly in pharmacokinetic studies and therapeutic drug monitoring, and provides a representative experimental protocol for its use.

Introduction to Haloperidol-d4

Haloperidol-d4 is a deuterated analog of Haloperidol, a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. In Haloperidol-d4, four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium atoms. This isotopic labeling makes Haloperidol-d4 an ideal internal standard for quantitative bioanalytical methods, particularly those employing mass spectrometry.

The key advantage of using a deuterated internal standard like Haloperidol-d4 is that it exhibits nearly identical chemical and physical properties to the unlabeled analyte (Haloperidol), including extraction recovery, ionization efficiency, and chromatographic retention time. However, it is readily distinguishable by its higher mass-to-charge ratio (m/z) in a mass spectrometer. This allows for accurate correction of variations that may occur during sample preparation and analysis, leading to highly precise and accurate quantification of Haloperidol in complex biological matrices such as plasma and urine.

Chemical Properties of Haloperidol-d4

| Property | Value |

| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ |

| Molecular Weight | 379.9 g/mol |

| Appearance | White Solid |

| Primary Application | Internal standard for Haloperidol quantification |

Primary Use in Research: Bioanalytical Quantification

The primary and most critical application of Haloperidol-d4 in research is as an internal standard for the accurate quantification of Haloperidol in biological samples. This is essential for:

-

Pharmacokinetic (PK) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) of Haloperidol in preclinical and clinical trials.

-

Therapeutic Drug Monitoring (TDM): Ensuring that patients receive the optimal dose of Haloperidol to achieve therapeutic efficacy while minimizing the risk of adverse effects. Haloperidol has a narrow therapeutic range, making precise monitoring crucial.[1]

-

Bioequivalence Studies: Comparing the bioavailability of different formulations of Haloperidol.

-

Forensic Toxicology: Detecting and quantifying Haloperidol in cases of overdose or drug-related investigations.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common analytical technique for which Haloperidol-d4 is employed as an internal standard. The method's high sensitivity and selectivity allow for the detection of low concentrations of Haloperidol in complex biological matrices.

Haloperidol's Mechanism of Action: Dopamine D2 Receptor Antagonism

Haloperidol exerts its antipsychotic effects primarily by acting as an antagonist at dopamine D2 receptors in the mesolimbic pathway of the brain. In psychotic disorders such as schizophrenia, there is a hyperdopaminergic state, leading to symptoms like hallucinations and delusions. By blocking D2 receptors, Haloperidol reduces dopaminergic neurotransmission, thereby alleviating these positive symptoms.

Experimental Protocol: Quantification of Haloperidol in Human Plasma using LC-MS/MS

This section outlines a representative experimental protocol for the quantitative analysis of Haloperidol in human plasma using Haloperidol-d4 as an internal standard. This protocol is a synthesis of methodologies reported in the scientific literature.[1]

Materials and Reagents

-

Haloperidol reference standard

-

Haloperidol-d4 internal standard

-

Human plasma (blank)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium trifluoroacetate

-

Water (deionized, 18 MΩ·cm)

-

Sodium chloride

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLE)

-

Spiking: To 200 µL of human plasma, add 10 µL of Haloperidol-d4 internal standard solution (concentration will depend on the specific assay).

-

Protein Precipitation and Extraction: Add 300 µL of acetonitrile and 200 mg of sodium chloride.

-

Mixing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Phase Separation: Centrifuge the samples at 10,000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Collection: Carefully transfer the upper organic layer (acetonitrile) to a clean tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Inject an aliquot (e.g., 5-10 µL) of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS parameters for the analysis of Haloperidol and Haloperidol-d4.

| Parameter | Condition |

| LC Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm) |

| Mobile Phase A | 10 mM Ammonium trifluoroacetate in water[2] |

| Mobile Phase B | Acetonitrile[2] |

| Gradient | A gradient elution is typically used to separate the analyte from matrix components. |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5-10 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |

| MRM Transition (Haloperidol) | Q1: 376.1 m/z → Q3: 165.0 m/z[2] |

| MRM Transition (Haloperidol-d4) | Q1: 380.1 m/z → Q3: 169.0 m/z[2] |

Method Validation

A bioanalytical method using Haloperidol-d4 as an internal standard should be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters are summarized in the table below, with representative values from published methods.

| Validation Parameter | Typical Acceptance Criteria | Example Data |

| Linearity (r²) | ≥ 0.99 | > 0.99[1] |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL[1] |

| Intra-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 0.92% - 5.33%[2] |

| Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | 2.05% - 5.73%[2] |

| Intra-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.40% - 102.52%[2] |

| Inter-day Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | 95.40% - 102.66%[2] |

| Extraction Recovery | Consistent and reproducible | ~100% |

| Matrix Effect | Minimal and consistent | No significant matrix effects observed |

Conclusion

Haloperidol-d4 is an indispensable tool for researchers, scientists, and drug development professionals involved in the study of Haloperidol. Its use as an internal standard in LC-MS/MS-based bioanalytical methods ensures the generation of highly accurate and precise data, which is fundamental for the successful execution of pharmacokinetic studies, therapeutic drug monitoring, and other research applications. The detailed methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable quantitative assays for Haloperidol.

References

Synthesis and Characterization of Haloperidol-d4 for Analytical Use: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol. This isotopically labeled compound is crucial as an internal standard for the accurate quantification of Haloperidol in biological matrices and pharmaceutical formulations, primarily utilizing mass spectrometry-based methods. This document outlines a proposed synthetic pathway, detailed characterization methodologies, and presents key analytical data in a structured format.

Introduction

Haloperidol is a potent, first-generation antipsychotic medication widely used in the treatment of schizophrenia and other psychotic disorders. Accurate monitoring of its concentration in patient samples is essential for therapeutic drug monitoring and pharmacokinetic studies. The use of a stable isotope-labeled internal standard, such as Haloperidol-d4, is the gold standard for quantitative analysis by mass spectrometry (MS), as it corrects for variations in sample preparation and instrument response. Haloperidol-d4 shares identical physicochemical properties with Haloperidol, but its increased mass allows for clear differentiation in MS-based assays.

Synthesis of Haloperidol-d4

While a specific, detailed, and publicly available protocol for the synthesis of Haloperidol-d4 is not readily found in the literature, a plausible synthetic route can be constructed based on the known synthesis of Haloperidol and general methods for deuterium labeling. The proposed synthesis involves the coupling of a deuterated precursor with the appropriate butyrophenone side chain.

Proposed Synthetic Pathway:

The synthesis of Haloperidol-d4 (specifically, 4-(4-(4-chlorophenyl-d4)-4-hydroxypiperidin-1-yl)-1-(4-fluorophenyl)butan-1-one) would likely proceed via the following key steps:

-

Synthesis of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine: This key intermediate would be synthesized starting from a deuterated chlorobenzene (chlorobenzene-d5). The deuterated chlorobenzene can be converted to a Grignard reagent, which is then reacted with a protected piperidin-4-one. Subsequent deprotection would yield the desired deuterated hydroxypiperidine derivative.

-

Alkylation with 4-chloro-4'-fluorobutyrophenone: The deuterated hydroxypiperidine intermediate is then alkylated with 4-chloro-4'-fluorobutyrophenone in the presence of a base to yield the final product, Haloperidol-d4.

Disclaimer: The following experimental protocol is a proposed method based on general organic synthesis principles and the known synthesis of Haloperidol. It has not been experimentally validated from a specific cited source for Haloperidol-d4.

Experimental Protocol: Proposed Synthesis of Haloperidol-d4

Step 1: Synthesis of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine

-

Grignard Reagent Formation: To a solution of magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon), a solution of 1-bromo-4-chlorobenzene-d4 in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred until the magnesium is consumed.

-

Reaction with Protected Piperidin-4-one: The freshly prepared Grignard reagent is then added dropwise to a cooled solution of 1-benzyl-4-piperidone in anhydrous THF. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Deprotection: The resulting N-benzyl protected intermediate is deprotected via catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like ethanol to yield 4-(4-chlorophenyl-d4)-4-hydroxypiperidine. The product is purified by column chromatography.

Step 2: Synthesis of Haloperidol-d4

-

Alkylation Reaction: To a mixture of 4-(4-chlorophenyl-d4)-4-hydroxypiperidine and potassium carbonate in a suitable solvent such as dimethylformamide (DMF), 4-chloro-4'-fluorobutyrophenone is added.

-

Reaction Conditions: The reaction mixture is heated with stirring for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography or recrystallization to afford Haloperidol-d4 as a solid.

Characterization of Haloperidol-d4

The successful synthesis of Haloperidol-d4 must be confirmed through rigorous characterization to ensure its identity, purity, and isotopic enrichment. The primary techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Physicochemical Properties

A summary of the key physicochemical properties of Haloperidol-d4 is presented in the table below.

| Property | Value | Reference |

| CAS Number | 1189986-59-1 | [1] |

| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [1] |

| Molecular Weight | 379.89 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Purity (HPLC) | >95% (typically ≥97.32%) | [1] |

| Isotopic Purity | >95% (typically ≥98.9% deuterated forms) | [1][2] |

| Solubility | Slightly soluble in Chloroform, Ethyl Acetate, and Methanol (with heating) | [1][2] |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ¹H NMR spectrum of Haloperidol-d4 is expected to be very similar to that of Haloperidol, with the key difference being the absence of signals corresponding to the four protons on the chlorophenyl ring. The integration of the remaining proton signals would be consistent with the deuterated structure.

-

¹³C NMR: The ¹³C NMR spectrum of Haloperidol-d4 would also closely resemble that of Haloperidol. The carbon atoms attached to deuterium will exhibit splitting patterns (C-D coupling) and may have slightly different chemical shifts compared to the corresponding C-H signals in the non-deuterated compound.

Reference NMR Data for Haloperidol (non-deuterated):

| ¹H NMR (400 MHz, DMSO-d6) | ¹³C NMR (50.18 MHz, DMSO-d6) |

| Shifts (ppm): 8.11-8.06 (m), 7.39-7.32 (m), 4.85 (s), 2.98 (t), 2.57 (t), 2.36 (m), 1.85 (m), 1.67 (m), 1.47 (m)[3] | Shifts (ppm): 198.07, 167.15, 162.15, 149.01, 133.82, 133.76, 130.75, 130.56, 127.48, 126.56, 115.59, 115.17, 69.36, 57.11, 48.73, 37.63, 35.52, 21.88[3] |

Mass Spectrometry (MS):

Mass spectrometry is a critical tool for confirming the molecular weight and isotopic enrichment of Haloperidol-d4. In electrospray ionization (ESI) mass spectrometry, Haloperidol-d4 is expected to show a protonated molecular ion [M+H]⁺ at m/z 380.9, which is 4 mass units higher than that of non-deuterated Haloperidol (m/z 376.9).

LC-MS/MS Parameters for Quantification:

For quantitative analysis using tandem mass spectrometry (LC-MS/MS), specific precursor-to-product ion transitions are monitored.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Haloperidol | 376.2 | 165.1 |

| Haloperidol-d4 | 380.2 | 169.1 |

Analytical Applications

Haloperidol-d4 is primarily used as an internal standard in analytical methods for the quantification of Haloperidol in various biological matrices such as plasma, serum, and urine. The use of a stable isotope-labeled internal standard is essential for achieving high accuracy and precision in bioanalytical methods.

Experimental Protocol: LC-MS/MS Analysis of Haloperidol in Human Plasma

1. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 20 µL of Haloperidol-d4 internal standard working solution (concentration will depend on the specific assay).

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

2. LC-MS/MS Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizations

Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and analytical application of Haloperidol-d4.

Caption: Workflow for the synthesis, characterization, and use of Haloperidol-d4.

Logical Relationship of Analytical Techniques

The following diagram shows the logical relationship between the different analytical techniques used in the characterization and quantification of Haloperidol-d4.

Caption: Interrelation of analytical methods for Haloperidol-d4.

Conclusion

Haloperidol-d4 is an indispensable tool for the accurate and reliable quantification of Haloperidol in analytical and clinical settings. This guide has provided a comprehensive overview of its synthesis and characterization. While a detailed, published synthesis protocol remains to be fully elucidated, a plausible synthetic route has been proposed. The characterization data and analytical methods described herein provide a solid foundation for researchers, scientists, and drug development professionals working with this important analytical standard.

References

An In-depth Technical Guide to the Physicochemical and Mass Spectrometric Properties of Haloperidol-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Haloperidol-d4, with a specific focus on its application in mass spectrometry. Haloperidol-d4 is the deuterated analog of Haloperidol, a typical antipsychotic medication. Its use as an internal standard is critical for the accurate quantification of Haloperidol in biological matrices during therapeutic drug monitoring, pharmacokinetic studies, and forensic analysis.

Physicochemical Properties

Haloperidol-d4 shares most of its physicochemical properties with the non-deuterated form, Haloperidol, with the primary difference being its molecular weight due to the inclusion of four deuterium atoms. This mass difference is the cornerstone of its utility in mass spectrometry. The deuterium atoms are typically located on the 4-chlorophenyl ring.[1][2]

| Property | Value | Reference |

| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [1][3] |

| Molecular Weight | 379.9 g/mol | [1][3] |

| Monoisotopic Mass | 379.1652 u | [2][3] |

| CAS Number | 136765-35-0, 1189986-59-1 | [1][2][4] |

| Appearance | White Solid | [3] |

| Melting Point (Haloperidol) | 149.5 - 152 °C | [5][6] |

| pKa (Basic, Haloperidol) | 8.05 | [5] |

| Solubility | Slightly soluble in chloroform and methanol.[1] Very low solubility in water.[7] | |

| Storage Temperature | -20°C | [2][3] |

Mass Spectrometry Analysis

Haloperidol-d4 is an ideal internal standard for quantitative analysis of Haloperidol using liquid chromatography-tandem mass spectrometry (LC-MS/MS). It co-elutes with the analyte and exhibits similar ionization and fragmentation behavior, correcting for variations in sample preparation and instrument response. Electrospray ionization (ESI) in positive ion mode is the most common technique for its analysis.[8][9]

Multiple Reaction Monitoring (MRM) Transitions

In a triple quadrupole mass spectrometer, Haloperidol-d4 is quantified using multiple reaction monitoring (MRM). The precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. The most abundant and stable transitions are chosen for quantification and confirmation.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier | Reference |

| Haloperidol-d4 | 380.1, 380.2, 380.28 | 169.0, 169.1, 169.17 | - | [8][10][11][12][13] |

| Haloperidol | 376.1, 376.2, 376.18, 376.29 | 165.0, 165.1, 165.06, 165.14 | 122.97 | [8][10][13][14][15] |

The primary fragmentation of protonated Haloperidol and its deuterated analog involves the cleavage of the bond between the piperidine nitrogen and the butyl chain, leading to the characteristic product ion.[14]

Illustrative Fragmentation Pathway

The following diagram illustrates the proposed fragmentation of the protonated Haloperidol-d4 molecule.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Haloperidol-d4 | CAS 1189986-59-1 | LGC Standards [lgcstandards.com]

- 3. guidechem.com [guidechem.com]

- 4. Haloperidol (D4') | C21H23ClFNO2 | CID 45358996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. elearning.unito.it [elearning.unito.it]

- 6. Comprehensive Stability Analysis of Haloperidol: Insights from Advanced Chromatographic and Thermal Analysis [mdpi.com]

- 7. Haloperidol - Wikipedia [en.wikipedia.org]

- 8. euchembioj.com [euchembioj.com]

- 9. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of Sensitive and High-Throughput Liquid Chromatography-Tandem Mass Spectrometry Method for Quantification of Haloperidol in Human Plasma with Phospholipid Removal Pretreatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academicworks.cuny.edu [academicworks.cuny.edu]

- 12. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 'High throughput' solid-phase extraction technology and turbo ionspray LC-MS-MS applied to the determination of haloperidol in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ijpsonline.com [ijpsonline.com]

- 15. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Gold Standard in Bioanalysis: A Technical Guide to the Mechanism of Haloperidol-d4 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative bioanalysis, particularly within the realm of therapeutic drug monitoring and pharmacokinetic studies, the precision and reliability of analytical methods are paramount. The use of stable isotope-labeled internal standards is widely recognized as the "gold standard" for achieving accurate quantification, especially in complex biological matrices such as plasma.[1][2] This technical guide provides an in-depth exploration of the mechanism and application of Haloperidol-d4, a deuterated analog of the antipsychotic drug haloperidol, as an internal standard in bioanalytical methods.

The Fundamental Role of an Internal Standard

In quantitative analysis, an internal standard (IS) is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant, known concentration to all samples, including calibrators, quality controls, and unknowns, before sample processing.[1] Its primary function is to compensate for variations that can occur at multiple stages of the analytical workflow, from sample preparation and extraction to chromatographic injection and instrument response.[1][3] An ideal internal standard co-elutes with the analyte, experiencing similar matrix effects and extraction efficiencies.[1]

Stable isotope-labeled internal standards, such as Haloperidol-d4, are considered optimal because their physical and chemical properties are nearly identical to the unlabeled analyte, differing only in mass.[1] This near-perfect mimicry allows for superior correction of analytical variability, leading to enhanced accuracy and precision.[2]

Caption: A diagram illustrating the role of an internal standard in a typical bioanalytical workflow.

Haloperidol-d4: Properties and Mechanism of Action as an Internal Standard

Haloperidol-d4 is a deuterated form of haloperidol where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium atoms.[4][5] This substitution results in a molecule that is chemically identical to haloperidol but has a molecular weight that is 4 Daltons higher.[4] This mass difference is crucial for its function as an internal standard in mass spectrometry-based assays.

During liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, both haloperidol and Haloperidol-d4 are co-extracted from the biological matrix, chromatographically separated, and ionized. Because they share the same chemical structure, they exhibit:

-

Identical Extraction Recovery: Any loss of the analyte during sample preparation will be mirrored by a proportional loss of the internal standard.

-

Similar Chromatographic Retention Time: They elute from the liquid chromatography column at virtually the same time, ensuring they experience the same matrix effects.[6]

-

Comparable Ionization Efficiency: Variations in the ionization process within the mass spectrometer's source will affect both molecules to a similar extent.[3]

The mass spectrometer distinguishes between the two compounds based on their different mass-to-charge ratios (m/z). By calculating the ratio of the peak area of the analyte (haloperidol) to the peak area of the internal standard (Haloperidol-d4), the instrument response can be normalized, effectively canceling out most sources of analytical variability.

Experimental Protocols for Bioanalysis of Haloperidol using Haloperidol-d4

Several validated LC-MS/MS methods have been published for the quantification of haloperidol in human plasma using Haloperidol-d4 as an internal standard. Below are detailed methodologies from representative studies.

Salt-Assisted Liquid-Liquid Microextraction (SALLME) Method[7]

This method provides a fast and economical approach for extracting haloperidol from human plasma.

Sample Preparation:

-

To 200 µL of human plasma in a microcentrifuge tube, add 25 µL of Haloperidol-d4 internal standard solution.

-

Add 50 µL of 1 M sodium hydroxide.

-

Add 100 µL of acetonitrile for protein precipitation and vortex for 1 minute.

-

Add 50 mg of sodium chloride to facilitate phase separation and vortex for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Inject a 10 µL aliquot of the upper organic layer into the LC-MS/MS system.

LC-MS/MS Conditions:

-

LC System: Agilent 1260 Infinity LC system

-

Column: ACE 5 C18 (50 mm × 2.1 mm, 5 µm)

-

Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min

-

MS System: Agilent 6460 Triple Quadrupole LC/MS

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

MRM Transitions:

-

Haloperidol: m/z 376.2 → 165.1

-

Haloperidol-d4: Specific transition not provided in the abstract, but would be approximately m/z 380.2 → 169.1

-

Phospholipid Removal Plate Method[8]

This high-throughput method utilizes a phospholipid removal plate for sample cleanup.

Sample Preparation:

-

To a well of an OSTROTM plate, add 100 µL of human plasma sample.

-

Add the internal standard (Haloperidol-d4).

-

Add acetonitrile to precipitate proteins and release the analyte.

-

Apply vacuum to pull the eluate through the plate, which retains phospholipids.

-

The resulting eluate is then analyzed by LC-MS/MS.

LC-MS/MS Conditions:

-

LC System: Acquity UPLC

-

Column: Acquity UPLC BEH C18 (50 × 2.1 mm, 1.7 µm)

-

Gradient Elution: Over 3.2 minutes

-

MS System: Triple quadrupole tandem mass spectrometer

-

Ionization Mode: Positive Ionization Mode

-

MRM Transitions:

-

Haloperidol: m/z 376.29 → 165.14

-

Haloperidol-d4: m/z 380.28 → 169.17

-

Caption: A generalized experimental workflow for the bioanalysis of haloperidol.

Quantitative Data Summary

The following tables summarize the quantitative performance data from the validated bioanalytical methods utilizing Haloperidol-d4 as an internal standard.

Table 1: Method Validation Parameters

| Parameter | SALLME Method[7] | Phospholipid Removal Method |

| Linearity Range | 1 - 15 ng/mL | 0.05 - 80 ng/mL |

| Correlation Coefficient (r²) | > 0.99 | Not explicitly stated, but linearity was met |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | 0.05 ng/mL |

| Precision and Accuracy | Met EMA guidelines | Met validation criteria |

| Extraction Recovery | Not explicitly stated | Nearly 100% |

| Matrix Effect | No interference detected | No significant matrix effects observed |

Conclusion

The use of Haloperidol-d4 as an internal standard is integral to the development of robust, accurate, and precise bioanalytical methods for the quantification of haloperidol in biological matrices. Its chemical and physical similarity to the analyte ensures reliable compensation for analytical variability, from sample extraction to instrumental detection. The detailed experimental protocols and performance data presented in this guide underscore the effectiveness of this approach and provide a solid foundation for researchers and scientists in the field of drug development and therapeutic drug monitoring. The strong recommendations from regulatory bodies for the use of stable isotope-labeled internal standards further solidify the position of Haloperidol-d4 as the preferred choice for high-quality bioanalytical data.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Haloperidol (D4') | C21H23ClFNO2 | CID 45358996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 7. euchembioj.com [euchembioj.com]

Navigating the Nuances of a Key Internal Standard: A Technical Guide to the Isotopic Purity and Stability of Commercially Available Haloperidol-d4

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the critical quality attributes of commercially available Haloperidol-d4, a deuterated internal standard essential for the accurate quantification of the antipsychotic drug haloperidol in complex biological matrices. This document delves into the isotopic purity and stability of Haloperidol-d4, offering detailed experimental methodologies and data presentation to support its effective use in research and drug development.

Isotopic Purity of Haloperidol-d4

The isotopic purity of a deuterated standard is a critical parameter that directly impacts the accuracy of quantitative analyses. It is imperative to ascertain the percentage of the desired deuterated species (d4) and the distribution of other isotopic variants (d0 to d3). Commercially available Haloperidol-d4 typically exhibits a high degree of isotopic enrichment.

Summary of Isotopic and Chemical Purity Data

Quantitative data from various suppliers of Haloperidol-d4 are summarized below. Researchers should always refer to the certificate of analysis provided with a specific batch for the most accurate information.

| Supplier | Isotopic Purity Specification | Chemical Purity Specification |

| Cayman Chemical | ≥99% deuterated forms (d1-d4)[1] | Not explicitly stated |

| LGC Standards | 98.9% (d0 = 0.00%)[2] | >95% (HPLC)[3] |

Experimental Protocols for Isotopic Purity Determination

While specific protocols for Haloperidol-d4 are not always publicly available from commercial suppliers, the isotopic purity of deuterated compounds is typically determined using a combination of high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

HRMS is a powerful technique for determining the relative abundance of each isotopologue of Haloperidol-d4.

Methodology:

-

Sample Preparation: A dilute solution of Haloperidol-d4 is prepared in a suitable solvent, such as methanol or acetonitrile.

-

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, is used.

-

Analysis: The sample is introduced into the mass spectrometer, and the mass spectrum is acquired. The high resolution allows for the separation and accurate mass measurement of the different isotopic peaks (d0, d1, d2, d3, and d4).

-

Data Analysis: The peak area for each isotopologue is integrated. The percentage of each isotopic species is calculated by dividing the individual peak area by the sum of all isotopic peak areas.

¹H and ¹³C NMR spectroscopy can be used to confirm the positions of deuteration and to assess the overall chemical purity. Quantitative NMR (qNMR) can also be employed to determine the isotopic enrichment.

Methodology:

-

Sample Preparation: An accurately weighed sample of Haloperidol-d4 and a certified internal standard are dissolved in a deuterated solvent (e.g., CDCl₃).

-

¹H NMR Analysis: The absence or significant reduction of proton signals at the expected positions of deuteration (on the chlorophenyl ring) confirms successful labeling. The integration of any residual proton signals can be used to estimate the degree of deuteration.

-

¹³C NMR Analysis: The ¹³C spectrum will show characteristic splitting patterns for carbons attached to deuterium, providing further confirmation of the deuteration sites.

-

Quantitative NMR (qNMR): By comparing the integral of a Haloperidol-d4 signal to that of a known internal standard, the chemical purity can be accurately determined.

Stability of Haloperidol-d4

The stability of a deuterated standard is crucial for ensuring the reliability of analytical results over time. Haloperidol-d4, like its unlabeled counterpart, can be susceptible to degradation under certain conditions.

Summary of Stability Data

| Supplier | Stated Stability | Recommended Storage Conditions |

| Cayman Chemical | ≥ 4 years[1] | -20°C[1] |

| LGC Standards | Retest Date: ~4 years | -20°C[3] |

| ChemScene | Not specified | 4°C, protect from light[4] |

Experimental Protocols for Stability Assessment

Stability-indicating methods, primarily using High-Performance Liquid Chromatography (HPLC), are employed to assess the stability of Haloperidol-d4. These methods involve subjecting the compound to forced degradation under various stress conditions to identify potential degradation products and establish a degradation pathway.

Forced degradation studies are essential to understand the intrinsic stability of Haloperidol-d4.

Methodology:

-

Acid Hydrolysis: The sample is exposed to an acidic solution (e.g., 0.1 M HCl) at an elevated temperature.

-

Base Hydrolysis: The sample is exposed to a basic solution (e.g., 0.1 M NaOH) at an elevated temperature.

-

Oxidative Degradation: The sample is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature or elevated temperature.

-

Photolytic Degradation: The sample (in solid state and in solution) is exposed to UV and visible light.

-

Thermal Degradation: The solid sample is subjected to high temperatures.

Following exposure to these stress conditions, the samples are analyzed by a stability-indicating HPLC method.

A validated HPLC method is used to separate Haloperidol-d4 from its potential degradation products.

Typical HPLC Parameters:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent (e.g., methanol or acetonitrile).

-

Detection: UV detection at a wavelength where haloperidol has significant absorbance.

The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

Signaling Pathways and Logical Relationships

While Haloperidol-d4 itself is an internal standard and does not have a signaling pathway, it is used to quantify haloperidol, which is a potent antagonist of dopamine D2 receptors. The logical relationship in its use is straightforward: the known concentration of Haloperidol-d4 allows for the accurate determination of the unknown concentration of unlabeled haloperidol in a sample.

Conclusion

The isotopic purity and stability of commercially available Haloperidol-d4 are critical for its function as a reliable internal standard. While suppliers provide general specifications, a thorough understanding of the analytical methodologies used to determine these parameters is essential for researchers. This guide has outlined the key experimental protocols and data considerations for assessing the quality of Haloperidol-d4, enabling scientists and drug development professionals to use this vital tool with confidence in their quantitative analytical workflows. It is always recommended to consult the batch-specific certificate of analysis and, if necessary, perform in-house verification of these critical attributes.

References

Haloperidol-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Haloperidol-d4, a deuterated analog of the antipsychotic drug haloperidol. This document outlines its chemical properties, its critical role as an internal standard in pharmacokinetic and bioanalytical studies, and the associated signaling pathways of its non-deuterated counterpart.

Core Quantitative Data

The fundamental physicochemical properties of Haloperidol-d4 are summarized in the table below for easy reference.

| Property | Value | References |

| CAS Number | 1189986-59-1 | [1][2][3][4][5] |

| 136765-35-0 | [6][7] | |

| Molecular Weight | 379.9 g/mol | [1][6] |

| 379.89 g/mol | [2][3][4][7] | |

| Molecular Formula | C₂₁H₁₉D₄ClFNO₂ | [3][4] |

Application in Quantitative Analysis: Experimental Protocols

Haloperidol-d4 is primarily utilized as an internal standard for the precise quantification of haloperidol in biological matrices, most commonly by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Its utility stems from its near-identical chemical and physical properties to haloperidol, with the key difference being a higher mass due to the deuterium atoms. This ensures similar behavior during sample extraction and chromatographic separation, while allowing for distinct detection by the mass spectrometer.

A generalized experimental protocol for the quantification of haloperidol in human plasma using Haloperidol-d4 is as follows:

1. Sample Preparation:

-

Objective: To extract haloperidol and the internal standard (Haloperidol-d4) from the plasma matrix and remove interfering substances.

-

Method 1: Solid-Phase Extraction (SPE):

-

A specific volume of plasma (e.g., 100 µL) is spiked with a known concentration of Haloperidol-d4 solution.

-

The sample is pre-treated, often by adding a buffer.

-

The mixture is loaded onto an SPE cartridge (e.g., Strata-X PRO).

-

The cartridge is washed with a series of solvents to remove interfering components.

-

The analyte and internal standard are eluted with an appropriate solvent.

-

The eluate may be evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.[4]

-

-

Method 2: Salt-Assisted Liquid-Liquid Microextraction (SALLME):

-

A small volume of plasma is mixed with a protein-precipitating agent (e.g., acetonitrile) containing Haloperidol-d4.

-

A salt, such as sodium chloride, is added to induce phase separation.

-

The mixture is vortexed and centrifuged.

-

A small volume of the organic phase containing the analyte and internal standard is collected for analysis.[8]

-

2. LC-MS/MS Analysis:

-

Chromatographic Separation:

-

Column: A reverse-phase column, such as a Kromasil C18, is typically used.[4]

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 10 mM ammonium trifluoroacetate) and an organic solvent (e.g., acetonitrile) is employed to separate haloperidol from other components.[4]

-

Flow Rate: A typical flow rate is around 0.4 mL/min.[8]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is utilized for its high selectivity and sensitivity.

-

MRM Transitions: The mass spectrometer is set to monitor specific precursor ion to product ion transitions for both haloperidol and Haloperidol-d4.

-

3. Quantification:

-

A calibration curve is constructed by plotting the ratio of the peak area of haloperidol to the peak area of Haloperidol-d4 against a series of known concentrations of haloperidol.

-

The concentration of haloperidol in the unknown samples is then determined from this calibration curve.

Signaling Pathways of Haloperidol

Haloperidol exerts its antipsychotic effects primarily through the antagonism of dopamine D2 receptors in the brain.[1][2][7] The blockade of these G-protein coupled receptors initiates a cascade of intracellular signaling events.

The primary mechanism involves the competitive blockade of postsynaptic D2 receptors, which are coupled to Gαi/o proteins.[9] This action inhibits the downstream signaling cascade, which includes the regulation of adenylyl cyclase and subsequent cyclic AMP (cAMP) levels. Furthermore, haloperidol's interaction with D2 receptors can influence other signaling pathways, including the Akt-GSK-3 pathway, through mechanisms involving β-arrestin-2.[9] Chronic administration has been shown to increase striatal D2 receptor binding and affect the phosphorylation of tyrosine hydroxylase, the rate-limiting enzyme in dopamine synthesis, via the ERK1/2 pathways.[6]

Visualizations

Caption: Experimental workflow for haloperidol quantification.

Caption: Haloperidol's primary signaling pathway.

References

- 1. Haloperidol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. What is the mechanism of Haloperidol? [synapse.patsnap.com]

- 3. Haloperidol - Wikipedia [en.wikipedia.org]

- 4. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS. | Semantic Scholar [semanticscholar.org]

- 5. Quantitative determination of haloperidol in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. go.drugbank.com [go.drugbank.com]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Mass Spectrum of Haloperidol-d4

This guide provides a detailed examination of the mass spectrometric profile of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol. It is frequently used as an internal standard in quantitative bioanalysis. This document outlines its fragmentation pattern, key mass-to-charge ratios, and the experimental protocols for its analysis.

Molecular Structure and Isotopic Labeling

Haloperidol-d4 is structurally identical to Haloperidol, with the exception of four deuterium atoms replacing four hydrogen atoms on the fluorophenyl ring. This isotopic labeling results in a mass shift of +4 Da compared to the unlabeled compound, a critical feature for its use as an internal standard in mass spectrometry-based assays.

Mass Spectrometry Data

Under positive ion electrospray ionization (ESI) conditions, Haloperidol-d4 is typically observed as a protonated molecule [M+H]⁺. Tandem mass spectrometry (MS/MS) is employed to generate characteristic fragment ions for selective and sensitive quantification.

The primary mass transition monitored for Haloperidol-d4 is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 380.28 to a product ion at m/z 169.17.[1][2] For comparison, the corresponding transition for unlabeled Haloperidol is from m/z 376.29 to m/z 165.14.[1][2]

The quantitative data for the primary ions of Haloperidol and its deuterated analog are summarized in the table below.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Major Product Ion (m/z) |

| Haloperidol | 376.29 | 165.14 |

| Haloperidol-d4 | 380.28 | 169.17 |

Fragmentation Pathway

The fragmentation of protonated Haloperidol and Haloperidol-d4 is initiated by a cleavage of the bond between the piperidine ring and the butyrophenone side chain. The major product ion observed corresponds to the fluorobenzoyl moiety. The +4 Da mass shift in the product ion of Haloperidol-d4 (m/z 169.17) confirms that the deuterium atoms are located on the fluorophenyl ring.

Below is a diagram illustrating the proposed fragmentation pathway for Haloperidol-d4.

Caption: Proposed fragmentation of protonated Haloperidol-d4.

Experimental Protocols

The analysis of Haloperidol-d4 is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following is a representative methodology compiled from established practices.

Sample Preparation

For analysis in biological matrices such as plasma or serum, a sample clean-up step is essential.[3]

-

Solid-Phase Extraction (SPE): This is a common technique for extracting Haloperidol from plasma.[3][4] Oasis HLB cartridges can be used, involving conditioning, loading the sample, washing, and eluting with an organic solvent like methanol.

-

Liquid-Liquid Extraction (LLE): An alternative method where the plasma sample is made basic, and the analyte is extracted into an organic solvent.[5]

-

Protein Precipitation: A simpler but potentially less clean method where a solvent like acetonitrile is added to precipitate proteins, followed by centrifugation.

Haloperidol-d4 is added as the internal standard to all samples, calibrators, and quality controls before the extraction process.

Liquid Chromatography (LC)

-

Column: A reverse-phase C18 column, such as an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used for separation.[1][2]

-

Mobile Phase: A gradient elution is typically employed with a two-component mobile phase:

-

Mobile Phase A: An aqueous solution, often containing an additive like 0.1% formic acid or 2 mM ammonium formate to aid in protonation.

-

Mobile Phase B: An organic solvent such as acetonitrile or methanol.

-

-

Flow Rate: A typical flow rate is between 0.2 to 0.8 mL/min.

-

Column Temperature: Maintained around 30-40 °C to ensure reproducible chromatography.

Mass Spectrometry (MS)

-

Ionization: Electrospray ionization (ESI) in the positive ion mode is used.

-

Mass Analyzer: A triple quadrupole mass spectrometer is standard for quantitative analysis due to its sensitivity and specificity.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used to monitor the specific precursor-to-product ion transitions for Haloperidol (m/z 376.29 → 165.14) and Haloperidol-d4 (m/z 380.28 → 169.17).[1][2]

-

Ion Source Parameters: Parameters such as gas temperature, nebulizer pressure, and capillary voltage are optimized to achieve the maximum signal intensity for the analytes.

This comprehensive guide provides the foundational knowledge for understanding and implementing the analysis of Haloperidol-d4 in a research or clinical setting. The provided data and protocols are representative, and specific parameters may require optimization for individual instruments and applications.

References

- 1. guidechem.com [guidechem.com]

- 2. Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Haloperidol | C21H23ClFNO2 | CID 3559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Haloperidol-d4 decanoate | CAS#:1329837-92-4 | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

Solubility Profile of Haloperidol-d4 in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Haloperidol-d4, a deuterated analog of the antipsychotic drug Haloperidol, in various organic solvents. Due to the limited availability of direct quantitative solubility data for Haloperidol-d4, this guide presents the solubility data for the non-deuterated form, Haloperidol, as a close proxy. This is accompanied by a discussion on the potential physicochemical effects of deuteration. The guide also includes detailed experimental protocols for determining solubility and a visual representation of the experimental workflow.

Introduction to Haloperidol-d4

Haloperidol is a butyrophenone antipsychotic agent widely used in the treatment of schizophrenia and other psychotic disorders. Haloperidol-d4 is a stable isotope-labeled version of Haloperidol, where four hydrogen atoms on the 4-chlorophenyl ring have been replaced with deuterium. This isotopic substitution makes it a valuable internal standard for pharmacokinetic studies and other quantitative analyses involving mass spectrometry. Understanding its solubility in various organic solvents is critical for sample preparation, formulation development, and analytical method development.

The Effect of Deuteration on Solubility

The substitution of hydrogen with deuterium can lead to subtle but measurable changes in the physicochemical properties of a molecule, including its solubility. This is primarily due to the "kinetic isotope effect," where the carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. While the primary impact of deuteration is often seen in metabolic stability, it can also influence intermolecular interactions and crystal lattice energies, which in turn affect solubility.

For instance, some studies have shown that deuteration can increase the aqueous solubility of a drug. However, the effect is not always predictable and can be compound-specific. Therefore, while the solubility data for Haloperidol provides a strong indication of the solubility of Haloperidol-d4, it should be used as an estimate. Experimental verification is recommended for applications sensitive to precise solubility values.

Quantitative Solubility Data of Haloperidol

The following table summarizes the available quantitative solubility data for Haloperidol in various organic solvents. This data is intended to serve as a reference for estimating the solubility of Haloperidol-d4.

| Organic Solvent | Solubility (mg/mL) | Molar Solubility (approx. mM) |

| Dimethyl Sulfoxide (DMSO) | 75 - 100[1] | 199.5 - 266.1 |

| Dimethylformamide (DMF) | ~20[2] | ~53.2 |

| Ethanol | ~5 - 8[1][2] | ~13.3 - 21.3 |

| Methanol | Freely Soluble[3] | - |

| Chloroform | Soluble[4] | - |

| Acetone | Freely Soluble[3] | - |

| Benzene | Freely Soluble[3] | - |

| Acetonitrile | - | - |

| 2-Propanol | Slightly Soluble[4] | - |

| Diethyl Ether | Slightly Soluble[4] | - |

Note: The molecular weight of Haloperidol is approximately 375.86 g/mol , and Haloperidol-d4 is approximately 379.90 g/mol . The molar solubility is calculated based on the molecular weight of Haloperidol.

Qualitative solubility information for Haloperidol-d4 indicates that it is "Slightly Soluble" in chloroform and methanol[5].

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol outlines a standard procedure for determining the thermodynamic (equilibrium) solubility of a compound like Haloperidol-d4 in an organic solvent, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Materials and Equipment

-

Haloperidol-d4 (solid)

-

Organic solvents of interest (HPLC grade)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Temperature-controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Autosampler vials

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

HPLC column (e.g., C18)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of Haloperidol-d4 to a series of vials, each containing a known volume of a specific organic solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). The agitation speed should be adequate to keep the solid suspended.

-

-

Phase Separation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow for initial sedimentation.

-

To separate the undissolved solid from the saturated solution, centrifuge the vials at a high speed (e.g., 10,000 rpm) for a specified time (e.g., 15 minutes).

-

Carefully withdraw the supernatant using a pipette and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean autosampler vial. This step is crucial to remove any remaining solid particles.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of Haloperidol-d4 of known concentrations in the same organic solvent.

-

Develop a suitable HPLC method for the analysis of Haloperidol-d4. This includes selecting an appropriate mobile phase, column, flow rate, and UV detection wavelength (e.g., 245 nm).

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the filtered saturated solutions (the samples may require dilution to fall within the linear range of the calibration curve).

-

Determine the concentration of Haloperidol-d4 in the saturated solutions by interpolating their peak areas from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the mean concentration of the saturated solutions, typically in mg/mL or mM, at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of Haloperidol-d4.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of Haloperidol-d4 in organic solvents. For critical applications, it is highly recommended to experimentally determine the solubility under the specific conditions of interest.

References

Deuterium Labeling in Haloperidol-d4: A Technical Guide to its Positioning and Significance

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical aspects of deuterium labeling in Haloperidol-d4, a vital tool in the bioanalysis and pharmacokinetic assessment of the widely used antipsychotic drug, Haloperidol. This document will delve into the specific positions of deuterium substitution, the rationale behind this placement, and its profound significance in enhancing analytical accuracy and understanding the drug's metabolic fate.

Introduction to Haloperidol and the Role of Isotopic Labeling

Haloperidol is a typical antipsychotic medication belonging to the butyrophenone class. It is extensively used in the management of schizophrenia, Tourette's syndrome, and other psychiatric disorders. Accurate quantification of Haloperidol in biological matrices is crucial for therapeutic drug monitoring (TDM), pharmacokinetic (PK) studies, and bioequivalence trials to ensure optimal dosing and minimize adverse effects.

Stable isotope-labeled internal standards (SIL-IS) are the gold standard in quantitative mass spectrometry-based bioanalysis. Deuterium-labeled compounds, such as Haloperidol-d4, are ideal internal standards because they share near-identical physicochemical properties with the unlabeled analyte, co-elute chromatographically, and exhibit similar ionization efficiency. The mass difference allows for their distinct detection by a mass spectrometer, enabling precise and accurate quantification by correcting for variability in sample preparation and instrument response.

Deuterium Labeling Positions in Haloperidol-d4

Commercially available Haloperidol-d4 features the incorporation of four deuterium atoms. The most common labeling pattern involves the substitution of four hydrogen atoms on one of the aromatic rings. Two primary isotopologues of Haloperidol-d4 are recognized, distinguished by the specific phenyl ring that is deuterated:

-

Haloperidol-d4 (4-chlorophenyl-d4): In this variant, the four deuterium atoms are located on the p-chlorophenyl ring attached to the piperidine core.

-

Haloperidol-d4 (4-fluorophenyl-d4): Alternatively, the deuterium labels can be situated on the p-fluorophenyl ring of the butyrophenone side chain.

The precise location of the deuterium atoms is a critical consideration, directly impacting the stability of the label and the utility of the internal standard.

Significance of the Deuterium Labeling Position

The strategic placement of deuterium atoms on the phenyl rings of Haloperidol is not arbitrary. It is a deliberate choice rooted in the metabolic pathways of the parent drug. The primary significance of this labeling strategy is to prevent or minimize the loss of the isotopic label during metabolism .

Haloperidol undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4, and to a lesser extent, CYP2D6. Key metabolic transformations include:

-

Oxidative N-dealkylation: This process cleaves the butyrophenone side chain, leading to the formation of 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP) and 4-fluorobenzoylpropionic acid (FBPA).

-

Reduction of the keto group: The ketone on the butyrophenone side chain is reduced to a secondary alcohol, forming reduced Haloperidol (RHAL). This is a reversible reaction.

-

Glucuronidation: The hydroxyl group on the piperidine ring can undergo conjugation with glucuronic acid.

-

Aromatic hydroxylation: While a minor pathway, hydroxylation can occur on the aromatic rings.

Placing the deuterium atoms on the phenyl rings, which are less susceptible to extensive metabolic modification compared to other parts of the molecule, ensures the isotopic label remains intact throughout the analytical process. If deuterium were placed on metabolically labile positions, the internal standard could be converted into a form with a different mass, leading to inaccurate quantification. Labeling the phenyl rings provides metabolic stability to the internal standard, a crucial characteristic for a reliable bioanalytical assay.

Quantitative Data and Analytical Parameters

The use of Haloperidol-d4 as an internal standard is fundamental to the accuracy of LC-MS/MS methods for quantifying Haloperidol. The mass shift of +4 Da allows for clear differentiation between the analyte and the internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

| Haloperidol | 376.2 | 165.1 | [1] |

| Haloperidol-d4 | 380.2 | 169.0 | [1] |

| Haloperidol | 376.29 | 165.14 | |

| Haloperidol-d4 | 380.28 | 169.17 | |

| Haloperidol | 376.1 | 165.0 | [2] |

| Haloperidol-d4 | 380.1 | 169.0 | [2] |

Table 1: Mass Spectrometric Transitions for Haloperidol and Haloperidol-d4.

Pharmacokinetic parameters of Haloperidol determined using deuterated internal standards are crucial for understanding its disposition in the body.

| Parameter | Value | Population | Reference |

| Bioavailability | 60-70% | Healthy Volunteers | [3] |

| Tmax (oral) | 1.7 - 6.1 hours | Healthy Volunteers | [3] |

| Half-life (oral) | 14.5 - 36.7 hours | Healthy Volunteers | [3] |

| Clearance | 29.3 L/h | Terminally ill adult patients | |

| Volume of Distribution | 1260 L | Terminally ill adult patients |

Table 2: Selected Pharmacokinetic Parameters of Haloperidol.

Experimental Protocols

A robust and validated bioanalytical method is essential for the reliable quantification of Haloperidol in biological matrices. The following is a representative experimental protocol for the analysis of Haloperidol in human plasma using Haloperidol-d4 as an internal standard by LC-MS/MS.

5.1. Sample Preparation: Protein Precipitation

-

To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of Haloperidol-d4 internal standard working solution (concentration will depend on the expected analyte concentration range).

-

Add 300 µL of a precipitating reagent, such as acetonitrile or a 1:1 mixture of acetonitrile and methanol.

-

Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

5.2. Liquid Chromatography Conditions

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Gradient:

-

0-0.5 min: 10% B

-

0.5-2.0 min: Linear gradient from 10% to 90% B

-

2.0-2.5 min: Hold at 90% B

-

2.5-2.6 min: Return to 10% B

-

2.6-3.5 min: Equilibrate at 10% B

-

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

5.3. Mass Spectrometry Conditions

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: As listed in Table 1.

-

Collision Energy and other compound-dependent parameters should be optimized for the specific instrument used.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the analysis and metabolism of Haloperidol.

Caption: Major metabolic pathways of Haloperidol.

Caption: A typical bioanalytical workflow for Haloperidol quantification.

Conclusion

The use of Haloperidol-d4 as an internal standard is indispensable for the accurate and precise quantification of Haloperidol in complex biological matrices. The strategic placement of deuterium atoms on the phenyl rings confers metabolic stability, a critical attribute for a reliable internal standard. This technical guide has provided a comprehensive overview of the deuterium labeling positions in Haloperidol-d4, the significance of this labeling in the context of the drug's metabolism, and a detailed experimental protocol for its application in bioanalytical methods. The provided visualizations further clarify the metabolic pathways and the analytical workflow, offering a valuable resource for researchers and scientists in the field of drug development and analysis.

References

Methodological & Application

Application Note: Quantification of Haloperidol in Human Plasma by LC-MS/MS using Haloperidol-d4 as an Internal Standard

References

- 1. euchembioj.com [euchembioj.com]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. researchgate.net [researchgate.net]

- 6. Simultaneous UPLC-MS/MS assay for the detection of the traditional antipsychotics haloperidol, fluphenazine, perphenazine, and thiothixene in serum and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

Protocol for the Quantification of Haloperidol in Human Plasma Using Haloperidol-d4 as an Internal Standard by LC-MS/MS

Application Note

Introduction

Haloperidol is a typical antipsychotic medication used in the treatment of schizophrenia and other psychotic disorders. Due to its narrow therapeutic range and variable pharmacokinetics, therapeutic drug monitoring (TDM) of haloperidol in plasma is crucial to optimize treatment and minimize adverse effects.[1] The recommended therapeutic plasma concentration for haloperidol is typically between 1 and 10 ng/mL, with levels above 15 ng/mL considered an alert level.[1] This application note provides a detailed protocol for the quantitative analysis of haloperidol in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Haloperidol-d4 as a deuterated internal standard. The use of a stable isotope-labeled internal standard like Haloperidol-d4 is the gold standard for quantitative mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.

Principle

This method utilizes the high selectivity and sensitivity of LC-MS/MS for the accurate quantification of haloperidol in plasma.[1] Plasma samples are first prepared to remove proteins and other interfering substances. Several extraction techniques can be employed, including salt-assisted liquid-liquid microextraction (SALLME), solid-phase extraction (SPE), and protein precipitation.[1][2][3] Following extraction, the analyte and internal standard are separated chromatographically and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. The concentration of haloperidol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a biological matrix.

Experimental Protocols

Materials and Reagents

-

Haloperidol (Reference Standard)

-

Formic acid (LC-MS grade)[6]

-

Sodium chloride[1]

-

Hexane-isoamyl alcohol[7]

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Blank human plasma

Instrumentation

-

Liquid Chromatograph (LC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source[1][4]

-

Analytical column (e.g., C18, 50 x 2.1 mm, 1.7 µm)[4]

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of haloperidol and Haloperidol-d4 in methanol.[1]

-

Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with an appropriate volume of methanol to create a series of concentrations for the calibration curve and quality control samples.[1]

-

Internal Standard Working Solution: Prepare a working solution of Haloperidol-d4 at a fixed concentration (e.g., 10 ng/mL) in methanol.

Sample Preparation (Salt-Assisted Liquid-Liquid Microextraction - SALLME)

This is one example of a rapid and efficient sample preparation technique.[1]

-

Pipette 100 µL of plasma sample into a microcentrifuge tube.

-

Add 20 µL of the Haloperidol-d4 internal standard working solution.

-

Add 300 µL of acetonitrile and 200 mg of sodium chloride.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18 (e.g., 50 x 2.1 mm, 1.7 µm)[4] |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Isocratic or gradient elution can be used. An example isocratic elution is 60:40 (A:B). |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 30 °C |

| Run Time | Approximately 4 minutes |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[1][4] |

| MRM Transitions | Haloperidol: 376.2 → 165.1[1]; Haloperidol-d4: 380.2 → 169.0[1] |

| Desolvation Gas Temp. | 300 °C |

| Nebulizer Pressure | 45 psi |

| Desolvation Gas Flow | 11 L/min |

Calibration Curve and Quality Control Samples

-

Calibration Standards: Prepare calibration standards by spiking blank plasma with the working standard solutions to achieve a concentration range of, for example, 1 to 15 ng/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 7.5, and 12 ng/mL) in blank plasma to assess the accuracy and precision of the method.[1]

Data Presentation

Method Validation Parameters

The following tables summarize typical validation results for the quantification of haloperidol using a deuterated internal standard.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Haloperidol | 1 - 15[1] | > 0.99[1] |

| Haloperidol | 0.05 - 80[4] | Not specified |

Table 2: Accuracy and Precision

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Low QC | 3 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Mid QC | 7.5 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| High QC | 12 | < 15 | 85 - 115 | < 15 | 85 - 115 |

| Acceptance criteria are based on FDA and EMA guidelines for bioanalytical method validation. |

Visualization

Experimental Workflow Diagram

Caption: Workflow for Haloperidol Quantification in Plasma.

References

- 1. euchembioj.com [euchembioj.com]

- 2. Determination of Chlorpromazine, Haloperidol, Levomepromazine, Olanzapine, Risperidone, and Sulpiride in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry (LC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. academicworks.cuny.edu [academicworks.cuny.edu]

- 4. researchgate.net [researchgate.net]

- 5. Pioneering Human Plasma Detection of Haloperidol With 5-pg/mL Sensitivity via Refined Sample Preparation and Advanced LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination of haloperidol and its reduced metabolite in human plasma by liquid chromatography-mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Haloperidol in Human Urine by LC-MS/MS with Haloperidol-d4 Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and robust method for the quantitative analysis of haloperidol in human urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method incorporates an enzymatic hydrolysis step to account for the significant presence of haloperidol glucuronide, a major metabolite in urine.[1][2][3] Haloperidol-d4 is utilized as the internal standard (IS) to ensure accuracy and precision. The sample preparation involves a straightforward hydrolysis followed by a "dilute and shoot" approach. This method is suitable for therapeutic drug monitoring, clinical research, and toxicology studies.

Introduction